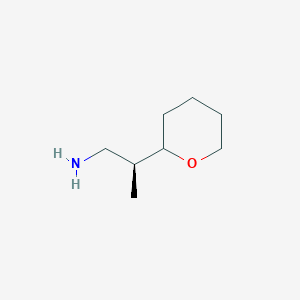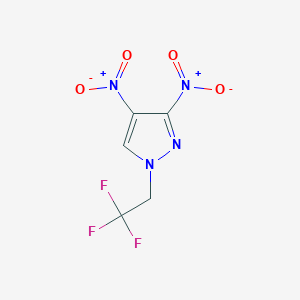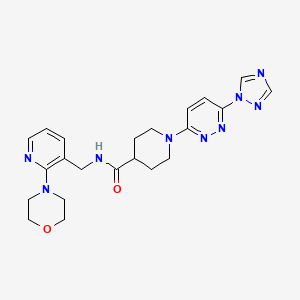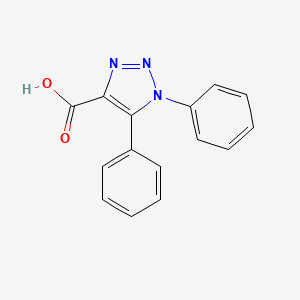![molecular formula C21H17FN2O3S B2986654 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326900-79-1](/img/no-structure.png)
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-c]pyran are classes of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as part of programs to develop new antitubercular agents and chemosensors .
Synthesis Analysis
The synthesis of similar compounds involves designing and creating the compounds, then screening them against certain targets . For example, a number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using spectroscopic methods . The structure of a similar compound, thieno[3,2-c]pyran P, was confirmed using single X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For instance, Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex which enhances the weak emissive properties of the chemosensor .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often studied using various techniques. For example, Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies were used to investigate the binding phenomenon of thieno[3,2-c]pyran P and Zn2+ .Scientific Research Applications
Synthesis and Antibacterial Evaluation
This compound is a member of the substituted thienopyrimidines family, synthesized for various applications, including antibacterial studies. In a study focused on developing new antibacterial agents, various substituted thieno[2,3-d]pyrimidines were synthesized, highlighting the versatility of this chemical scaffold in medicinal chemistry. These compounds were characterized and evaluated for their antibacterial properties, showcasing the potential of thienopyrimidine derivatives in contributing to the fight against bacterial infections (More et al., 2013).
Potential in Hormone Receptor Antagonism
The thieno[2,3-d]pyrimidine scaffold has been explored for its potential in targeting hormone receptors. Specifically, derivatives have been identified as potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. This application demonstrates the compound's relevance in developing therapeutics for sex-hormone-dependent diseases, emphasizing its significance in drug discovery and development (Sasaki et al., 2003).
Advancements in Reproductive Disease Treatment
Further research into thieno[2,3-d]pyrimidine-2,4-diones has led to the discovery of compounds acting as potent GnRH receptor antagonists, aiming to treat reproductive diseases. This showcases the compound's application in addressing significant health concerns related to reproductive functions, highlighting its therapeutic potential and the importance of chemical modifications to enhance biological activity (Guo et al., 2003).
Herbicidal Activity
In agricultural research, derivatives of thieno[2,3-d]pyrimidine-2,4-dione have shown promising herbicidal activities. This application demonstrates the compound's versatility beyond medicinal chemistry, contributing to the development of new herbicides to enhance crop protection and agricultural productivity (Huazheng, 2013).
Electronic and Optical Material Research
The thieno[2,3-d]pyrimidine scaffold has also found applications in materials science, particularly in the development of n-type conjugated polyelectrolytes for electronic devices. This highlights the compound's role in advancing polymer solar cell technology, demonstrating its contribution to renewable energy research and development (Hu et al., 2015).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-(4-ethoxyphenyl)thiophene-2-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid.", "Step 2: Cyclization of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid with sodium hydroxide in ethanol to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one.", "Step 3: Oxidation of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one with hydrogen peroxide in the presence of sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] } | |
CAS RN |
1326900-79-1 |
Molecular Formula |
C21H17FN2O3S |
Molecular Weight |
396.44 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |
InChI Key |
NZAAOULKVLCNCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)




![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)

